molecular formula C24H23ClN2O3S B12410280 ZL-Pin13

ZL-Pin13

Cat. No.: B12410280
M. Wt: 455.0 g/mol
InChI Key: CQONNOYAHGRTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZL-Pin13 is a potent covalent inhibitor of cellular activity that selectively targets the peptidyl-prolyl isomerase NIMA-interacting-1 (Pin1). This compound has shown significant efficacy in inhibiting the proliferation of MDA-MB-231 cells, a type of breast cancer cell line, and downregulating Pin1 substrates .

Preparation Methods

The synthesis of ZL-Pin13 involves a structure-guided optimization process. Initially, a novel hit compound, ZL-Pin01, was identified through screening an in-house library. This compound covalently modified Pin1 at Cys113. Crystallographic studies then guided the optimization process, leading to the development of this compound . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

ZL-Pin13 undergoes covalent modification reactions, specifically targeting the cysteine residue at position 113 of Pin1. This covalent interaction is crucial for its inhibitory activity. The compound’s efficacy is measured by its half-maximal inhibitory concentration (IC50) value, which is 67 nanomolar . The major product formed from this reaction is the covalently modified Pin1 enzyme.

Scientific Research Applications

ZL-Pin13 has several scientific research applications:

Mechanism of Action

ZL-Pin13 exerts its effects by covalently binding to the cysteine residue at position 113 of Pin1. This binding inhibits the isomerase activity of Pin1, leading to the downregulation of its substrates. The inhibition of Pin1 disrupts multiple cancer-driving pathways, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

ZL-Pin13 is compared with other similar compounds such as ZL-Pin01. While ZL-Pin01 also targets Pin1, this compound has a significantly lower IC50 value (67 nanomolar compared to 1.33 micromolar for ZL-Pin01), indicating higher potency . The unique structural optimization of this compound, guided by crystallographic studies, contributes to its enhanced efficacy.

List of Similar Compounds

  • ZL-Pin01
  • Other Pin1 inhibitors (specific names not disclosed in the available literature)

Properties

Molecular Formula

C24H23ClN2O3S

Molecular Weight

455.0 g/mol

IUPAC Name

8-(2-chloroacetyl)-4-[(5-naphthalen-1-ylfuran-2-yl)methyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C24H23ClN2O3S/c25-14-22(28)26-12-10-24(11-13-26)27(23(29)16-31-24)15-18-8-9-21(30-18)20-7-3-5-17-4-1-2-6-19(17)20/h1-9H,10-16H2

InChI Key

CQONNOYAHGRTDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12N(C(=O)CS2)CC3=CC=C(O3)C4=CC=CC5=CC=CC=C54)C(=O)CCl

Origin of Product

United States

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